Didesmethyl Almotriptan-d4

Description

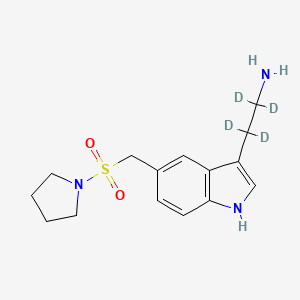

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18/h3-4,9-10,17H,1-2,5-8,11,16H2/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDLLAFWGVDYHM-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747616 | |

| Record name | 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}(~2~H_4_)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346604-75-8 | |

| Record name | 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}(~2~H_4_)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Isotopic Incorporation Strategies for Didesmethyl Almotriptan D4

Design Considerations for Site-Specific Deuterium (B1214612) Labeling

The strategic placement of deuterium atoms within a molecule is paramount for its successful application as an analytical standard. The location and number of deuterium atoms can significantly influence the compound's mass spectrometric behavior and its stability.

Principles of Deuterium Atom Placement for Optimal Analytical Performance

For use as an internal standard in mass spectrometry-based assays, the primary goal of deuterium labeling is to create a significant and stable mass shift between the labeled and unlabeled analyte. acs.org This mass difference should be sufficient to prevent spectral overlap between the analyte and the internal standard. A common practice is to introduce at least three deuterium atoms to ensure a clear separation in the mass spectrum.

In the case of Didesmethyl Almotriptan-d4, the "d4" designation indicates the incorporation of four deuterium atoms. The ideal placement for these deuterium atoms would be on a part of the molecule that is not susceptible to metabolic alteration or chemical exchange. Placing the deuterium labels on a stable alkyl chain or an aromatic ring that is not prone to enzymatic hydroxylation is a preferred strategy. For Didesmethyl Almotriptan (B1666892), the ethylamino side chain of the indole (B1671886) core presents a suitable location for deuteration.

Impact of Deuterium Substitution on Compound Stability and Reactivity for Research Use

The substitution of hydrogen with deuterium can affect the physicochemical properties of a molecule, a phenomenon known as the kinetic isotope effect (KIE). acs.org While the chemical reactivity of a deuterated compound is very similar to its non-deuterated counterpart, the increased mass of deuterium can lead to a stronger C-D bond compared to a C-H bond. This can slightly alter reaction rates and metabolic stability. acs.org

For research applications, particularly as an internal standard, it is desirable that the deuterated compound co-elutes with the unlabeled analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. The placement of deuterium on the ethylamino side chain of Didesmethyl Almotriptan is unlikely to significantly alter its chromatographic behavior or ionization characteristics, making it an effective internal standard.

Multi-Step Synthetic Pathways for this compound

The synthesis of this compound involves a multi-step process that incorporates the deuterium label at a suitable stage, ensuring high isotopic enrichment and chemical purity.

Key Precursors and Intermediate Synthesis

The synthesis would likely begin with a suitable indole precursor. A plausible approach involves the use of a protected indole derivative to facilitate the subsequent chemical transformations. The synthesis of the non-deuterated parent compound, Didesmethyl Almotriptan, would serve as a template for the synthesis of the deuterated analog. nih.gov

A key intermediate would be a protected indole-3-acetonitrile (B3204565) or a related derivative. This intermediate would then be subjected to reduction to form the ethylamine (B1201723) side chain, which is the site of deuteration.

| Precursor/Intermediate | Structure | Role in Synthesis |

| Protected Indole-3-carboxaldehyde | Starting material for the elaboration of the side chain. | |

| Protected Indole-3-acetonitrile | Key intermediate for the introduction of the two-carbon side chain. | |

| 1-(4-(2-aminoethyl)-1H-indol-5-ylsulfonyl)pyrrolidine | The non-deuterated parent compound structure, guiding the synthetic strategy. |

This table is generated based on plausible synthetic routes for indole alkaloids and may not represent the exact intermediates used in a specific proprietary synthesis.

Deuteration Methodologies and Reaction Conditions

The introduction of deuterium can be achieved through various methods. A common and effective strategy is the reduction of a suitable functional group with a deuterium source. For the synthesis of this compound, the reduction of an indole-3-acetonitrile intermediate using a deuterated reducing agent is a highly efficient method.

Example Deuteration Reaction:

Reactant: Protected Indole-3-acetonitrile

Deuterating Agent: Lithium aluminum deuteride (B1239839) (LiAlD₄) or deuterium gas (D₂) with a suitable catalyst (e.g., Palladium on carbon).

Solvent: Anhydrous ether or tetrahydrofuran (B95107) (THF).

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) at controlled temperatures, often starting at low temperatures and gradually warming to room temperature.

The use of LiAlD₄ would result in the incorporation of four deuterium atoms onto the ethylamino side chain. Subsequent deprotection of the indole nitrogen would yield the final product, this compound.

Alternative methods for deuteration of indoles include acid-catalyzed hydrogen-deuterium exchange reactions using deuterated acids like D₂SO₄ in CD₃OD. acs.orgnih.gov However, for site-specific labeling of the side chain, the reduction of a precursor is generally more controlled.

Strategies for Enhancing Isotopic Enrichment and Purity

Achieving high isotopic enrichment is critical for the utility of a deuterated standard. The isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms.

Strategies to enhance isotopic enrichment include:

High-Purity Deuterated Reagents: Utilizing deuterating agents with very high isotopic purity (e.g., >98% D).

Controlled Reaction Conditions: Optimizing reaction times, temperatures, and stoichiometry to maximize the incorporation of deuterium and minimize side reactions.

Purification Techniques: Employing chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC) to separate the desired deuterated compound from any partially labeled or unlabeled species.

The final purity and isotopic enrichment are typically confirmed using a combination of analytical techniques, including:

Advanced Characterization Techniques for Confirming Structure and Deuterium Incorporation

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Composition and Mass Confirmation

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the analysis of isotopically labeled compounds, offering unparalleled precision in mass determination. mdpi.com Unlike nominal mass spectrometry, HR-MS provides the exact mass of a molecule with accuracy typically below 5 parts per million (ppm), which allows for the unambiguous determination of its elemental formula. mdpi.com

For this compound, HR-MS serves two primary purposes: confirming the molecular formula and verifying the incorporation of exactly four deuterium atoms. The analysis begins by comparing the high-resolution mass of the deuterated compound to its non-deuterated analogue, Didesmethyl Almotriptan. The expected mass difference corresponds precisely to the mass of four deuterium atoms minus the mass of four protium (B1232500) atoms.

A related compound, Almotriptan-d6 (B13410899), demonstrates this principle clearly in its analysis alongside Almotriptan. In multiple reaction monitoring (MRM) mode, the protonated molecular ion [M+H]⁺ for Almotriptan is observed at m/z 336.1, while for Almotriptan-d6, it is detected at m/z 342.2. nih.gov This mass shift of 6 Da is indicative of the six deuterium atoms. Applying this to this compound, a precise mass shift of approximately 4.025 Da (4 x (D - H)) is expected.

The ultra-high resolution afforded by analyzers like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap allows for the resolution of isotopic peaks, providing a distinct isotopic pattern that serves as definitive evidence of the number of deuterium atoms incorporated. mdpi.com

Table 1: Comparison of Theoretical Exact Masses for Didesmethyl Almotriptan and its d4-Analogue

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Theoretical [M+H]⁺ (m/z) |

| Didesmethyl Almotriptan | C₁₅H₂₁N₃O₂S | 307.1354 | 308.1427 |

| This compound | C₁₅H₁₇D₄N₃O₂S | 311.1606 | 312.1679 |

Note: The table presents calculated theoretical masses. Actual measurements via HR-MS would aim to confirm these values to within a few ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ²H-NMR) for Positional and Quantitative Deuterium Analysis

While HR-MS confirms that deuteration has occurred, Nuclear Magnetic Resonance (NMR) spectroscopy reveals where the isotopic labeling has taken place. A combination of proton (¹H), carbon-13 (¹³C), and deuterium (²H) NMR provides a complete picture of the molecular structure and the specific sites of deuterium incorporation.

¹H-NMR Spectroscopy : In ¹H-NMR, the most direct evidence of successful deuteration is the disappearance or significant reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium. researchgate.net Since deuterium is not detected in ¹H-NMR, the spectrum of this compound would lack the proton resonances from the four specific positions that have been deuterated when compared to the spectrum of the unlabeled parent compound.

¹³C-NMR Spectroscopy : The presence of deuterium also has a distinct effect on the ¹³C-NMR spectrum. Carbons directly bonded to deuterium (C-D) exhibit two main changes. First, the resonance of the deuterated carbon atom typically shifts slightly upfield. Second, the signal splits into a characteristic multiplet due to scalar coupling between the carbon-13 nucleus and the deuterium nucleus (spin I = 1). A carbon bonded to a single deuterium atom (a C-D group) will typically appear as a 1:1:1 triplet. ekb.eg This provides clear evidence of which carbon atoms are bonded to the deuterium labels.

²H-NMR (Deuterium) Spectroscopy : This technique directly observes the deuterium nuclei. A ²H-NMR spectrum provides unambiguous proof of deuterium incorporation by showing resonance signals for the deuterium atoms. The chemical shifts in ²H-NMR are identical to those in ¹H-NMR, allowing for the direct correlation and confirmation of the deuterated positions. The presence of peaks in this spectrum is definitive evidence that the compound contains deuterium.

Table 2: Expected NMR Observations for this compound

| NMR Technique | Expected Observation at Deuterated Sites | Rationale |

| ¹H-NMR | Signal disappearance or significant attenuation | Deuterium (²H) is not observed in a standard ¹H-NMR experiment. |

| ¹³C-NMR | Signal splitting (e.g., 1:1:1 triplet for C-D) and slight upfield shift | Spin-spin coupling between ¹³C and ²H nuclei (J-coupling). |

| ²H-NMR | Presence of resonance signals | Direct detection of the deuterium nuclei. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Deuterated Bonds

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, identifies molecules and functional groups based on their characteristic vibrations. uci.edu The substitution of a hydrogen atom with a heavier deuterium isotope results in a predictable and significant change in the vibrational frequency of the C-H bond, a phenomenon explained by Hooke's Law. oregonstate.edu

The C-H stretching vibrations typically appear in the high-frequency region of an IR or Raman spectrum, from approximately 2800 to 3100 cm⁻¹. Due to the increased mass of deuterium, the corresponding C-D stretching vibrations are shifted to a much lower frequency, appearing in a region from approximately 2000 to 2300 cm⁻¹. optica.orgillinois.edu This region of the spectrum is often referred to as the "silent region" because it is generally free from other fundamental vibrational modes, making the C-D stretching band a highly diagnostic and unambiguous marker for deuteration. illinois.edu

Infrared (IR) Spectroscopy : An IR spectrum of this compound would show the appearance of one or more new absorption bands in the 2000-2300 cm⁻¹ range, which are absent in the spectrum of the non-deuterated compound. These bands serve as a vibrational fingerprint for the C-D bonds.

Raman Spectroscopy : Raman spectroscopy is also highly effective for detecting deuteration. The C-D bond gives rise to a Raman scattering signal in the same 2000-2300 cm⁻¹ region. ustc.edu.cncdnsciencepub.com This method is complementary to IR and can be particularly useful for symmetric vibrations. The detection of these down-shifted frequency peaks provides strong, confirmatory evidence of successful isotopic labeling. optica.org

Table 3: Characteristic Vibrational Frequencies of C-H vs. C-D Bonds

| Bond Type | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C-H | Stretching | 2800 - 3100 | IR & Raman |

| C-D | Stretching | 2000 - 2300 | IR & Raman |

| C-H | Bending | ~1450 | IR & Raman |

| C-D | Bending | ~950 - 1050 | IR & Raman |

Advanced Analytical Methodologies Employing Didesmethyl Almotriptan D4 As a Stable Isotope Internal Standard Sil is

Theoretical Framework of Stable Isotope Dilution Mass Spectrometry (SIDMS) in Bioanalytical Research

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a robust analytical technique for the quantitative analysis of compounds in complex matrices. The core principle of SIDMS involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, such as Didesmethyl Almotriptan-d4, to the sample at an early stage of the analytical process. This SIL-IS serves as an ideal internal standard, as it is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).

Fundamental Principles of Isotope Effects on Chromatographic Retention and Ionization Efficiency

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. researchgate.net Ideally, a SIL-IS co-elutes with the unlabeled analyte, meaning they have nearly identical retention times in liquid chromatography (LC). texilajournal.com This co-elution is advantageous as both the analyte and the internal standard experience the same chromatographic conditions and potential matrix effects simultaneously.

However, a phenomenon known as the "isotope effect" can sometimes lead to slight differences in retention times. This is particularly true for deuterium-labeled compounds, where the C-D bond is slightly stronger than the C-H bond. This can result in the deuterated standard eluting slightly earlier than the non-deuterated analyte in reverse-phase chromatography. While this separation is often minimal, it is a factor that must be considered during method development to ensure accurate integration of the chromatographic peaks.

Similarly, the ionization efficiency in the mass spectrometer source (e.g., electrospray ionization - ESI) is generally assumed to be identical for the analyte and its SIL-IS. Any suppression or enhancement of the ionization signal caused by co-eluting matrix components should affect both the analyte and the internal standard to the same degree, thus ensuring the ratio of their signals remains constant and the quantification accurate.

Advantages of SIL-IS in Mitigating Matrix Effects and Enhancing Assay Robustness

The primary advantage of using a SIL-IS like this compound is its ability to compensate for variations in the analytical process. texilajournal.com These variations can include:

Sample Preparation: Losses of the analyte during extraction, concentration, or derivatization steps will be mirrored by proportional losses of the SIL-IS, thus preserving the analyte/internal standard ratio.

Chromatographic Performance: Fluctuations in injection volume or minor shifts in retention time are accounted for by the co-eluting internal standard.

Matrix Effects: The most significant advantage is the mitigation of matrix effects. Biological samples contain a multitude of endogenous compounds that can interfere with the ionization of the analyte of interest, leading to either ion suppression or enhancement. Since the SIL-IS has virtually identical physicochemical properties to the analyte, it is affected by these matrix components in the same way. texilajournal.com This ensures that the ratio of the analyte to the internal standard remains a reliable measure of the analyte's concentration, thereby improving the accuracy and precision of the assay. texilajournal.com

The use of a SIL-IS is crucial for developing robust and reliable bioanalytical methods that meet the stringent requirements of regulatory guidelines.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Almotriptan (B1666892) and Metabolites

Chromatographic Optimization for Resolution of Almotriptan, Didesmethyl Almotriptan, and this compound

The chromatographic separation of Almotriptan, its metabolite Didesmethyl Almotriptan, and the internal standard this compound would be a critical step in method development. The goal is to achieve symmetrical peak shapes and adequate resolution from potential interferences. Based on existing methods for Almotriptan, a reverse-phase C18 column is commonly employed. researchgate.netoatext.com

Table 1: Illustrative Chromatographic Conditions for Almotriptan Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-phase C18 (e.g., 4.6 x 75mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

This table is illustrative and based on a method developed for Almotriptan and Almotriptan-d6 (B13410899). researchgate.net

A gradient elution program would likely be necessary to ensure the efficient separation of the parent drug, its more polar metabolite, and the internal standard within a reasonable run time.

Mass Spectrometric Parameters: Selection of Multiple Reaction Monitoring (MRM) Transitions and Ionization Modes (e.g., ESI)

Tandem mass spectrometry (MS/MS) operating in the Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis. Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of Almotriptan and its metabolites. nih.gov

In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two levels of mass filtering, significantly reducing background noise.

Table 2: Postulated MRM Transitions for Analytes and SIL-IS

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Almotriptan | 336.1 | 201.1 |

| Didesmethyl Almotriptan | 308.1 | Hypothetical |

The MRM transition for Almotriptan is based on published data. researchgate.netnih.gov The m/z values for Didesmethyl Almotriptan and this compound are calculated based on their chemical structures and would require experimental confirmation. The product ions for the metabolites would need to be determined through infusion experiments.

The selection of optimal MRM transitions and the tuning of mass spectrometer parameters such as declustering potential and collision energy are critical for achieving the desired sensitivity.

Quantitative Performance Assessment: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

A key part of method validation is assessing the quantitative performance. This involves demonstrating the method's linearity over a specific concentration range, as well as determining its sensitivity through the Limit of Detection (LOD) and Limit of Quantification (LOQ).

For a bioanalytical method for Almotriptan using Almotriptan-d6 as an internal standard, a linear range of 0.5 to 150.0 ng/mL in human plasma has been reported. researchgate.netnih.gov The LOD and LOQ for Almotriptan were found to be 0.2 pg/mL and 0.5 ng/mL, respectively. researchgate.netnih.gov It is expected that a method employing this compound for the quantification of Didesmethyl Almotriptan would aim for similar or better performance, depending on the specific requirements of the study.

Table 3: Example Quantitative Performance Data for an Almotriptan Assay

| Parameter | Value |

|---|---|

| Linearity Range | 0.5 - 150.0 ng/mL |

| Correlation Coefficient (r²) | >0.99 |

| Limit of Detection (LOD) | 0.2 pg/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

This data is from a validated method for Almotriptan using Almotriptan-d6 as the internal standard. researchgate.netnih.gov

The validation would also include assessments of accuracy, precision, recovery, and stability to ensure the method is reliable for its intended purpose.

Rigorous Method Validation for Research Application

The validation of a bioanalytical method is a comprehensive process that demonstrates the reliability and suitability of the analytical procedure for its intended use. ich.org When employing a stable isotope-labeled internal standard like this compound for the quantification of its corresponding analyte, a thorough validation process is essential. This process adheres to stringent guidelines to ensure the integrity of the data generated in research applications.

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements of the same sample. gmp-compliance.org These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). nih.gov

For a bioanalytical method utilizing a stable isotope-labeled internal standard for almotriptan, the accuracy and precision are expected to be within acceptable limits, typically ±15% (or ±20% for the lower limit of quantification, LLOQ) of the nominal concentration. researchgate.net The data presented below is illustrative of the performance of a validated LC-MS/MS method for almotriptan using a deuterated internal standard in human plasma. nih.gov

Intra-day Accuracy and Precision

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |

|---|---|---|---|

| 1.50 (LQC) | 1.54 | 102.67 | 2.78 |

| 75.00 (MQC) | 74.21 | 98.95 | 1.25 |

| 105.00 (HQC) | 103.98 | 99.03 | 0.68 |

Inter-day Accuracy and Precision

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=18) | Accuracy (%) | Precision (%RSD) |

|---|---|---|---|

| 1.50 (LQC) | 1.52 | 101.33 | 0.86 |

| 75.00 (MQC) | 74.58 | 99.44 | 0.57 |

| 105.00 (HQC) | 106.51 | 101.44 | 0.73 |

Data adapted from a study using Almotriptan-d6 as the internal standard. nih.gov

The matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix. bataviabiosciences.com It can lead to either ion suppression or enhancement, affecting the accuracy and precision of the method. eijppr.com A thorough assessment of matrix effects is a critical part of method validation, especially when dealing with complex biological matrices like plasma or in vitro incubation media.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. researchgate.net This is because the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus maintaining a consistent analyte-to-internal standard peak area ratio. researchgate.net

The matrix effect is quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample (analyte added to the extract of a blank matrix) with the peak area of the analyte in a neat solution at the same concentration. bataviabiosciences.com The matrix factor (MF) is calculated, and a value close to 1 indicates a negligible matrix effect. The internal standard-normalized MF is also calculated to demonstrate the effectiveness of the SIL-IS in compensating for matrix effects.

While specific data for this compound is not publicly available, a typical assessment would involve analyzing samples from multiple sources of the biological matrix. The recovery of the analyte and the internal standard is also determined to ensure the efficiency of the extraction process. For a validated method using a deuterated almotriptan internal standard, the mean recovery from human plasma was found to be 92.12 ± 4.32% for the analyte and 89.62 ± 6.32% for the internal standard, indicating an efficient and consistent extraction process. nih.gov

The stability of the analyte and the internal standard in the biological matrix under various storage and processing conditions must be thoroughly investigated to ensure that the measured concentrations reflect the true values at the time of sample collection. Stability studies are conducted to evaluate the impact of freeze-thaw cycles, short-term storage at room temperature, long-term storage at low temperatures, and autosampler storage. europa.eu

In a representative study for almotriptan and its deuterated internal standard, the stability was confirmed under the following conditions nih.gov:

Freeze-Thaw Stability: No significant degradation was observed after three freeze-thaw cycles from -30°C to room temperature.

Autosampler Stability: The analyte was stable in the autosampler for at least 57 hours.

Long-Term Stability: The analyte in quality control samples was stable for at least 65 days when stored at -30°C.

The results of these stability studies are typically presented as the percentage deviation from the nominal concentration, which should be within acceptable limits (e.g., ±15%).

Stability of Almotriptan in Human Plasma

| Stability Condition | Concentration Level | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) |

|---|---|---|---|

| Freeze-Thaw (3 cycles) | LQC (1.50 ng/mL) | 1.48 | 98.67 |

| HQC (105.00 ng/mL) | 104.12 | 99.16 | |

| Autosampler (57 hours) | LQC (1.50 ng/mL) | 1.53 | 102.00 |

| HQC (105.00 ng/mL) | 106.25 | 101.19 | |

| Long-Term (-30°C, 65 days) | LQC (1.50 ng/mL) | 1.51 | 100.67 |

| HQC (105.00 ng/mL) | 105.88 | 100.84 |

Data adapted from a study using Almotriptan-d6 as the internal standard. nih.gov

Mechanistic Investigations of Almotriptan Metabolism: Didesmethyl Almotriptan As a Key Metabolite

Elucidation of Enzymatic Pathways Leading to Didesmethyl Almotriptan (B1666892) Formation

The formation of Didesmethyl Almotriptan from its parent compound, Almotriptan, is a multi-step process initiated by N-demethylation. This pathway involves the sequential removal of two methyl groups from the terminal dimethylaminoethyl side chain.

The initial step in the formation of Didesmethyl Almotriptan is the conversion of Almotriptan to an intermediate metabolite, N-desmethylalmotriptan. drugbank.compharmgkb.org This reaction is a minor metabolic pathway compared to the main routes of oxidative deamination by monoamine oxidase A (MAO-A) and hydroxylation of the pyrrolidine (B122466) ring. researchgate.netnih.gov

The biotransformation to Didesmethyl Almotriptan occurs sequentially. The process can be summarized as follows:

Almotriptan → N-desmethylalmotriptan → Didesmethyl Almotriptan

The first intermediate, N-desmethylalmotriptan (also known as Almotriptan M4), is a recognized metabolite of Almotriptan. drugbank.compharmgkb.org The subsequent demethylation of this intermediate yields the final product, Didesmethyl Almotriptan (also referred to as Almotriptan N,N-Didesmethyl Impurity). axios-research.com

While the enzymes for the first demethylation are established, the specific human CYP isoforms responsible for the second demethylation step (N-desmethylalmotriptan to Didesmethyl Almotriptan) are not explicitly detailed in the available literature. However, studies on structurally similar triptan compounds, such as Sumatriptan, provide a potential model. For Sumatriptan, the initial demethylation is catalyzed by CYP1A2, CYP2C19, and CYP2D6, while the second demethylation to the didesmethyl metabolite is carried out by CYP1A2 and CYP2D6. researchgate.netresearchgate.net This suggests that a similar subset of CYP enzymes could be involved in the sequential demethylation of Almotriptan.

The deuterated compound, Didesmethyl Almotriptan-d4, serves as a stable, isotopically labeled internal standard for the sensitive and selective quantification of the Didesmethyl Almotriptan metabolite in biological samples during pharmacokinetic studies, typically using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Characterization of N-Demethylation Pathways of Almotriptan

In Vitro Enzyme Kinetic and Inhibition Studies Utilizing Didesmethyl Almotriptan as a Probe

Detailed in vitro studies using Didesmethyl Almotriptan as a specific probe to characterize enzyme kinetics or inhibition are not extensively documented in publicly available research. The existing literature focuses primarily on elucidating the metabolic pathways leading to the formation of Almotriptan's metabolites, rather than using these metabolites as investigative tools themselves. However, the principles of such studies can be described based on the methods used to investigate the parent compound.

To identify the specific enzymes involved in Almotriptan's metabolism, including the N-demethylation pathway, researchers utilize in vitro systems with recombinant human CYP isoforms expressed in host cells (e.g., yeast or lymphoblastoid cells). researchgate.netnih.gov By incubating Almotriptan with a panel of individual CYP enzymes (such as CYP3A4, CYP2D6, CYP1A2, CYP2C9, CYP2C19), the formation of metabolites like N-desmethylalmotriptan can be measured. researchgate.netnih.gov These experiments have confirmed that CYP3A4 and CYP2D6 are the main contributors to the N-demethylation and hydroxylation pathways. researchgate.netnih.gov

Chemical inhibition studies are often performed in parallel. Known selective inhibitors for specific CYP isoforms are added to human liver microsome incubations to observe the reduction in metabolite formation. For example, the use of ketoconazole (B1673606) (a potent CYP3A4 inhibitor) significantly reduces the formation of metabolites produced by CYP3A4. nih.gov Such studies have helped confirm the role of CYP3A4 in Almotriptan's metabolism. nih.gov

Table 1: Enzymes Involved in Almotriptan N-Demethylation

| Metabolic Step | Metabolite Formed | Key Enzymes Implicated | Study Type |

|---|---|---|---|

| First N-demethylation | N-desmethylalmotriptan | CYP3A4, CYP2D6 researchgate.netresearchgate.net | In vitro (Human Liver Microsomes, Recombinant CYPs) |

The contributions of FMO and MAO enzymes to the specific pathway of N-demethylation appear to be minimal or non-existent.

Monoamine Oxidases (MAO): The primary role of MAO-A in Almotriptan metabolism is oxidative deamination of the ethylamine (B1201723) side chain to produce an aldehyde, which is subsequently converted to the indoleacetic acid metabolite. nih.govnih.gov This is a major metabolic route but is separate from the N-demethylation of the terminal amine group. nih.govnih.gov

Flavin Monooxygenases (FMO): FMOs, particularly FMO3 in the adult human liver, typically catalyze the N-oxidation of tertiary amines to form N-oxides. nih.govcore.ac.uk In the case of Almotriptan, FMO3 contributes to the formation of Almotriptan N-Oxide, a minor metabolite, rather than participating in demethylation. researchgate.net Studies have shown that P450 enzymes preferentially catalyze N-dealkylation, whereas FMOs favor N-oxidation. nih.gov

Enzyme kinetic parameters are crucial for understanding the efficiency and capacity of a metabolic pathway. These parameters include the Michaelis-Menten constant (Km), the maximum reaction velocity (Vmax), and the intrinsic clearance (Clint), which is calculated as Vmax/Km.

Specific, experimentally determined kinetic values for the sequential demethylation of Almotriptan to Didesmethyl Almotriptan are not reported in the reviewed scientific literature. To determine these values, researchers would typically incubate the substrate (Almotriptan for the first step, N-desmethylalmotriptan for the second) at various concentrations with a source of enzymes (like human liver microsomes or recombinant CYPs) and measure the rate of product formation. nih.gov The resulting data would be fitted to kinetic models, such as the Michaelis-Menten equation, to derive the parameters. nih.gov

Table 2: Illustrative Enzyme Kinetic Parameters for a Hypothetical Didesmethylation Pathway This table is for illustrative purposes only to show the types of data generated in such studies. The values are not actual reported data for Almotriptan.

| Reaction | Enzyme | Km (μM) | Vmax (nmol/min/mg protein) | Clint (Vmax/Km) (μL/min/mg protein) |

|---|---|---|---|---|

| Almotriptan → N-desmethylalmotriptan | CYP3A4 | Not Reported | Not Reported | Not Reported |

| Almotriptan → N-desmethylalmotriptan | CYP2D6 | Not Reported | Not Reported | Not Reported |

Contributions of Flavin Monooxygenases (FMO) and Monoamine Oxidases (MAO) to Demethylation

Comparative In Vitro Metabolism Across Different Biological Models

The elucidation of almotriptan's metabolic fate, particularly the pathways leading to the formation of its metabolites, relies on various in vitro biological models. These systems, ranging from subcellular fractions to intact cells, provide a tiered approach to understanding how the parent drug is transformed. The formation of didesmethyl almotriptan, a product of sequential N-demethylation, is a key aspect of its cytochrome P450-mediated metabolism.

Use of Liver Microsomes and S9 Fractions for Metabolic Pathway Elucidation

In vitro models using subcellular liver fractions are fundamental tools in drug metabolism research. researchgate.net Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. researchgate.netthermofisher.com This makes them an ideal system for investigating oxidative metabolic pathways. researchgate.net The S9 fraction is a more complex preparation, as it contains both the microsomal and the cytosolic fractions of the liver homogenate. scispace.com Consequently, the S9 fraction includes a wider array of enzymes, encompassing both Phase I (CYP, flavin-containing monooxygenases) and many Phase II (e.g., sulfotransferases, N-acetyltransferases) enzymes. scispace.comhtsbiopharma.com

Studies utilizing human liver microsomes and S9 fractions have been instrumental in mapping the metabolism of almotriptan. researchgate.netresearchgate.net These investigations have shown that almotriptan is metabolized through three primary routes:

Oxidative deamination of the ethylamine side chain, mediated by monoamine oxidase A (MAO-A), to form an indoleacetic acid metabolite. researchgate.netnih.gov

Hydroxylation of the pyrrolidine ring, catalyzed by CYP enzymes. researchgate.netnih.gov

N-demethylation of the dimethylamino group, also catalyzed by CYP enzymes, to yield N-desmethylalmotriptan and subsequently Didesmethyl Almotriptan. researchgate.netidrblab.net

The N-demethylation process is primarily attributed to the activity of CYP3A4, with a smaller contribution from CYP2D6. researchgate.netidrblab.net The use of specific chemical inhibitors and recombinant human CYP enzymes in microsomal incubations helps to pinpoint the contribution of individual isoforms to the formation of these metabolites.

Table 1: Comparison of Common In Vitro Subcellular Fractions for Metabolism Studies

| Feature | Liver Microsomes | Liver S9 Fraction |

| Source | Endoplasmic Reticulum | Post-mitochondrial supernatant (Microsomes + Cytosol) |

| Primary Enzymes | Phase I (CYPs, FMOs, UGTs) thermofisher.comhtsbiopharma.com | Phase I (CYPs, FMOs) and Cytosolic Phase II (SULTs, NATs, GSTs) scispace.comhtsbiopharma.com |

| Cofactor Requirement | Requires addition of NADPH for CYP activity researchgate.net | Requires addition of NADPH, and other cofactors (e.g., UDPGA, PAPS) for full activity scispace.com |

| Primary Application | Studies of Phase I metabolism, metabolic stability, CYP inhibition, and reaction phenotyping researchgate.netthermofisher.com | Broader metabolic profiling, including interplay of Phase I and cytosolic Phase II pathways scispace.com |

| Limitations | Lacks cytosolic enzymes; may not capture all metabolic pathways. | Lower specific enzyme activity compared to isolated microsomes or cytosol. scispace.com |

Application of Isolated Hepatocytes and Liver Slices in Comprehensive Metabolism Studies

For a more comprehensive understanding of a drug's metabolic profile, researchers often turn to cellular in vitro models like isolated hepatocytes and liver slices. scispace.com Unlike subcellular fractions, these systems maintain the cellular architecture and contain a full complement of Phase I and Phase II metabolizing enzymes, along with the necessary cofactors in their natural configuration. researchgate.net

Isolated Hepatocytes: These are the parenchymal cells of the liver, which can be used in suspension or as cultured monolayers. They represent the "gold standard" for in vitro metabolism studies as they contain the complete enzymatic machinery of the liver cell. scispace.com Studies with human hepatocytes have confirmed the metabolic pathways of almotriptan, including N-demethylation, previously identified using microsomal systems. researchgate.net Hepatocytes are particularly valuable for predicting in vivo hepatic clearance and understanding the balance between competing metabolic pathways (e.g., MAO-A vs. CYP oxidation for almotriptan).

Liver Slices: Precision-cut liver slices are thin sections of liver tissue that preserve the native architecture, including the spatial arrangement of different cell types (hepatocytes, Kupffer cells, etc.) and the cell-matrix interactions. scispace.com This model provides a holistic view of metabolism as it occurs within the complex tissue environment. While technically more challenging to work with than isolated hepatocytes, liver slices are useful for studying compounds whose metabolism may involve multiple cell types or complex transport mechanisms.

Table 2: Comparison of Cellular and Subcellular In Vitro Metabolism Models

| Model | Complexity | Key Enzymes | Physiological Relevance | Throughput |

| Liver Microsomes | Low | Phase I (CYPs, FMOs), UGTs thermofisher.com | Moderate (ER enzymes only) | High |

| S9 Fraction | Medium | Phase I + Cytosolic Enzymes scispace.com | Medium (no intact cell structure) | High |

| Isolated Hepatocytes | High | Full complement of Phase I & II enzymes and cofactors scispace.com | High (intact cells, transporters) | Medium |

| Liver Slices | Very High | Full complement in native tissue architecture scispace.com | Very High (includes cell-cell interactions) | Low |

Investigation of Species Differences in Didesmethyl Almotriptan Formation Using In Vitro Systems

The extrapolation of preclinical animal data to humans is a critical step in drug development, and it hinges on understanding the species differences in drug metabolism. researchgate.net The formation of Didesmethyl Almotriptan is dependent on CYP-mediated N-demethylation, primarily by CYP3A4 and to a lesser extent by CYP2D6. researchgate.net The expression and activity of these enzymes, as well as the competing enzyme MAO-A, can vary significantly across different species used in toxicological studies, such as rats, dogs, and monkeys. idrblab.netresearchgate.net

In vitro systems are crucial for investigating these interspecies differences. By incubating almotriptan with liver microsomes or hepatocytes from different species (e.g., human, rat, dog, monkey), researchers can directly compare the rates of metabolite formation. researchgate.net For example, the balance between the MAO-A pathway and the CYP-mediated pathways can differ substantially. One study noted species-dependent variations in MAO-mediated metabolism, which would directly impact the amount of almotriptan available for N-demethylation by CYPs. researchgate.net

Furthermore, there are known qualitative and quantitative differences in the expression of CYP isoforms. While CYP3A4 is the dominant CYP3A enzyme in the human liver, other species may have different orthologs with varied substrate specificities. core.ac.uk These differences can lead to species-specific metabolite profiles and clearance rates, which must be considered when predicting human pharmacokinetics from animal data. In vitro comparative metabolism studies are therefore essential to select the most appropriate animal model whose metabolic profile for almotriptan most closely resembles that of humans.

Table 3: Key Enzymes in Almotriptan Metabolism and Potential for Species Variation

| Enzyme | Metabolic Pathway | Role in Almotriptan Metabolism | Known Species Variation |

| Monoamine Oxidase A (MAO-A) | Oxidative Deamination researchgate.netnih.gov | Major pathway, forms indoleacetic acid metabolite researchgate.net | Activity and expression can differ significantly across species, affecting clearance predictions. researchgate.net |

| Cytochrome P450 3A4 (CYP3A4) | N-demethylation, Pyrrolidine Hydroxylation researchgate.net | Primary CYP enzyme for N-demethylation to form Didesmethyl Almotriptan researchgate.net | Significant differences in expression levels and substrate specificity of CYP3A orthologs exist between humans and preclinical species (rat, dog). core.ac.uk |

| Cytochrome P450 2D6 (CYP2D6) | N-demethylation, Pyrrolidine Hydroxylation researchgate.net | Minor pathway for N-demethylation and hydroxylation researchgate.net | Marked species differences; activity is high in humans but low or absent in some common preclinical species (e.g., certain rat strains). |

| Flavin-Containing Monooxygenase (FMO) | Oxidation researchgate.net | Minor metabolic route researchgate.net | Expression of FMO isoforms (FMO1, FMO3, FMO5) shows distinct patterns in the liver of humans versus mice and other species. ucl.ac.uk |

Applications of Didesmethyl Almotriptan D4 in Pharmaceutical Discovery and Development Research

Utility in Quantitative Bioanalytical Research for Almotriptan (B1666892) and its Metabolites

The development of a new drug requires a deep understanding of its pharmacokinetic profile—how the drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME). Didesmethyl Almotriptan-d4 serves as a vital analytical tool in these investigations.

In the early stages of drug discovery, in vitro assays are used to predict a drug's behavior. These assays often involve incubating the parent drug, Almotriptan, with liver microsomes or hepatocytes to simulate metabolic processes. To accurately quantify the rate at which Almotriptan is metabolized and to identify the resulting metabolites, highly sensitive analytical methods like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are employed.

This compound is used as an internal standard in these assays. A known quantity of the deuterated standard is added to the biological samples before processing. Because it behaves almost identically to the non-deuterated metabolite during sample extraction and chromatographic separation, it can be used to correct for any loss of analyte during the procedure. In the mass spectrometer, it is easily distinguished from the endogenous metabolite due to its higher mass. This allows for precise and accurate quantification of the formation of the didesmethyl metabolite, providing crucial data on Almotriptan's metabolic stability and pathway.

Table 1: Example Data from an In Vitro Metabolic Stability Assay

| Time Point (minutes) | Almotriptan Concentration (µM) | Didesmethyl Almotriptan Formed (pmol/mg protein) |

| 0 | 1.0 | 0 |

| 5 | 0.85 | 15.2 |

| 15 | 0.62 | 38.1 |

| 30 | 0.38 | 61.5 |

| 60 | 0.15 | 85.3 |

| This table represents illustrative data. The precise quantification of the metabolite at each time point would be normalized using this compound as an internal standard. |

Before a drug can be tested in humans, its metabolic fate must be thoroughly characterized in preclinical animal models. Mass balance studies are conducted to account for the total administered dose of a drug and to understand its excretion pathways (e.g., urine, feces).

In these studies, a radiolabeled version of Almotriptan is often administered to animals. Subsequently, biological samples are collected and analyzed to identify and quantify all the metabolites. This compound is essential for the validation of the analytical methods used to measure the non-labeled metabolites in these complex biological matrices. By serving as an internal standard, it ensures that the quantification of the didesmethyl metabolite is accurate, helping researchers to build a complete picture of how Almotriptan is processed and eliminated from the body in these preclinical models.

Supporting In Vitro Pharmacokinetic and Metabolic Stability Assessments

Role in Drug-Drug Interaction (DDI) Research: Mechanistic In Vitro Enzyme Inhibition/Induction Studies

A significant concern in drug development is the potential for drug-drug interactions (DDIs), where one drug affects the metabolism of another. Almotriptan is known to be metabolized by cytochrome P450 (CYP) and monoamine oxidase (MAO) enzymes. In vitro studies are critical for predicting these interactions.

To investigate if a new investigational drug might inhibit the metabolism of Almotriptan, in vitro assays are performed using human liver microsomes. In this setup, Almotriptan is incubated with the enzymes in the presence of various concentrations of the potential inhibitor drug. The rate of formation of Almotriptan's metabolites, including the didesmethyl form, is measured.

The use of this compound as an internal standard is crucial for accurately quantifying the didesmethyl metabolite. A reduction in the formation of this metabolite in the presence of the co-administered compound would indicate enzymatic inhibition. This allows researchers to determine key parameters like the inhibition constant (Ki), which helps predict the clinical relevance of the potential DDI.

Conversely, some drugs can induce, or increase, the activity of metabolic enzymes. This can lead to faster metabolism of a co-administered drug like Almotriptan, potentially reducing its efficacy. To test for this, human hepatocytes are treated with an investigational drug for a period of time, and then the rate at which these treated cells metabolize Almotriptan is measured.

Again, this compound is the ideal internal standard for the LC-MS/MS methods used to quantify the metabolites produced. An increased rate of formation of the didesmethyl metabolite in the treated hepatocytes, compared to untreated controls, would suggest enzyme induction. This information is vital for predicting potential DDIs and ensuring patient safety.

Assessing the Potential for Metabolic Enzyme Inhibition by Co-administered Compounds on Almotriptan Demethylation

Significance as a Certified Reference Material (CRM) in Analytical and Pharmaceutical Quality Control

Beyond its use in research, this compound is also available as a Certified Reference Material (CRM). A CRM is a standard that has been characterized to the highest analytical standards for its properties, such as identity and purity.

In pharmaceutical quality control, CRMs are indispensable. They are used to:

Validate analytical methods: Ensuring that the methods used to test for impurities in the final Almotriptan drug product are accurate, precise, and specific.

Calibrate instruments: Used as a calibrant in LC-MS/MS systems to ensure the instrument provides accurate quantitative results.

Quality control checks: Routinely used to confirm that the manufacturing process for Almotriptan is consistent and that the levels of any impurities, including metabolites, are within strict, predefined limits.

The availability of this compound as a CRM provides a benchmark of the highest quality, ensuring the reliability and consistency of analytical data across different laboratories and throughout the lifecycle of the drug product.

Ensuring Traceability and Comparability of Research Data

The traceability and comparability of data are cornerstones of longitudinal studies and multi-site clinical trials. In the context of Almotriptan metabolism, it is crucial to accurately quantify its metabolites across different samples, time points, and even laboratories. This compound plays a pivotal role in achieving this by serving as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

When analyzing biological matrices such as plasma or urine, variations in sample preparation, extraction efficiency, and instrument response are inevitable. biopharmaservices.com By adding a known quantity of this compound to each sample prior to analysis, these variations can be effectively normalized. Since this compound is chemically identical to the analyte of interest (Didesmethyl Almotriptan) but has a different mass due to the deuterium (B1214612) labels, it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer. wuxiapptec.com This allows for the calculation of a response ratio between the analyte and the internal standard, which remains consistent even if the absolute signal intensity fluctuates.

This practice ensures that the data generated is traceable to a certified reference material and that results from different analytical runs or laboratories are comparable, a prerequisite for regulatory submissions and for building a comprehensive understanding of a drug's metabolic profile. ich.org The use of such a stable isotope-labeled standard is considered the gold standard in quantitative bioanalysis. biopharmaservices.comscispace.com

Establishing Method Performance Standards for Metabolite Analysis

The validation of a bioanalytical method is a critical step to ensure its reliability for its intended purpose. ich.orgeuropa.eu The use of this compound is integral to establishing and verifying the performance standards of methods for the quantification of Didesmethyl Almotriptan. While specific validation data for methods using this compound is not extensively published, the principles and expected performance can be illustrated by the well-documented validation of LC-MS/MS methods for the parent drug, Almotriptan, using its deuterated internal standard, Almotriptan-d6 (B13410899). nih.govresearchgate.net These studies provide a strong framework for the performance characteristics expected for a metabolite assay.

Key performance parameters that are rigorously assessed during method validation include linearity, precision, accuracy, recovery, and stability.

Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte is assessed. For the quantification of Almotriptan using Almotriptan-d6 as an internal standard, a linear range of 0.5–150.0 ng/mL in human plasma has been established, which is suitable for pharmacokinetic studies. nih.govresearchgate.net A similar range would be targeted for the Didesmethyl Almotriptan assay.

Precision and Accuracy: These parameters measure the closeness of repeated measurements to each other (precision) and to the true value (accuracy). Regulatory guidelines typically require the precision (expressed as the coefficient of variation, CV) to be within 15% (20% at the lower limit of quantification) and the accuracy to be within ±15% (±20% at the LLOQ) of the nominal concentration. nih.gov

Recovery: The efficiency of the extraction process is evaluated by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. Consistent and reproducible recovery is crucial for a reliable assay. For Almotriptan, mean recoveries have been reported to be around 92%, with the internal standard showing a similar recovery of approximately 90%. nih.govresearchgate.net

The tables below, adapted from a study on Almotriptan quantification using Almotriptan-d6, illustrate the typical performance standards established during method validation. nih.gov

Table 1: Linearity of Almotriptan Quantification

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Almotriptan | 0.5 - 150.0 | > 0.99 |

Table 2: Precision and Accuracy of Almotriptan Quantification

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (n=5) | Precision (%CV) | Accuracy (%) |

| 0.5 (LLOQ) | 0.51 ± 0.02 | 3.9 | 102.0 |

| 1.5 (LQC) | 1.52 ± 0.05 | 3.3 | 101.3 |

| 75.0 (MQC) | 76.20 ± 1.85 | 2.4 | 101.6 |

| 120.0 (HQC) | 118.50 ± 2.96 | 2.5 | 98.8 |

Data adapted from a study on Almotriptan quantification using Almotriptan-d6 as an internal standard. LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control.

By employing this compound, researchers can validate analytical methods for the quantification of its corresponding metabolite with high confidence, ensuring that the data generated is accurate, precise, and suitable for supporting critical decisions in drug development.

Emerging Research Perspectives and Future Directions for Deuterated Almotriptan Metabolites

Integration with High-Resolution Metabolomics for Comprehensive Metabolic Profiling

High-resolution metabolomics (HRM), utilizing advanced analytical platforms like high-resolution mass spectrometry (HRMS), offers a comprehensive and untargeted approach to mapping the entirety of small-molecule metabolites in a biological system. nih.govmdpi.com When coupled with stable isotope labeling, such as the use of Didesmethyl Almotriptan-d4, HRM becomes an exceptionally powerful tool for the exhaustive profiling of drug metabolites. researchgate.netnih.gov

The integration of this compound into HRM workflows allows for the clear distinction between drug-derived metabolites and the endogenous metabolome. The known mass shift introduced by the deuterium (B1214612) atoms facilitates the confident identification of even low-abundance metabolites that might otherwise be obscured by background noise. nih.gov This approach enables a more complete picture of the metabolic pathways of almotriptan (B1666892), moving beyond the major, previously identified metabolites to uncover novel biotransformation products. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) are instrumental in this process, allowing for the separation and identification of various metabolites. science.gov

Recent studies have demonstrated the power of HRM in identifying hundreds or even thousands of unique metabolic features in biological samples. nih.govmdpi.commdpi.com By applying this technology to studies involving this compound, researchers can generate a detailed and comprehensive metabolic profile, offering insights into the full range of enzymatic transformations that almotriptan undergoes in vivo. This can lead to the identification of previously unknown metabolic pathways and provide a more nuanced understanding of the drug's disposition. nih.gov

Table 1: Key Technologies and Their Roles in Metabolomics

| Technology | Role in Metabolic Profiling of Deuterated Compounds |

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements, enabling the differentiation of drug metabolites from endogenous molecules based on the deuterium mass signature. |

| Liquid Chromatography (LC) | Separates complex mixtures of metabolites prior to mass spectrometric analysis, reducing ion suppression and improving identification. |

| Tandem Mass Spectrometry (MS/MS) | Fragments ions to provide structural information, aiding in the definitive identification of metabolite structures. |

Advanced Computational Modeling and In Silico Prediction of Metabolic Fate for Deuterated Analogs

In recent years, computational modeling and in silico prediction tools have become indispensable in the early stages of drug discovery and development. mdpi.com These methods offer a rapid and cost-effective way to predict the metabolic fate of drug candidates, including their deuterated analogs. nih.gov For this compound, these computational approaches can provide valuable predictions about its metabolic stability and the potential for altered metabolic pathways compared to its non-deuterated counterpart.

Software tools can predict the sites of metabolism (SoMs) on a molecule, highlighting the atoms most susceptible to enzymatic modification. mdpi.com By inputting the structure of this compound into these programs, researchers can generate hypotheses about how the presence of deuterium at specific positions might block or slow down metabolism at those sites. This can lead to predictions of "metabolic switching," where the metabolic burden is shifted to other parts of the molecule. nih.govnedmdg.org

These in silico predictions, while not a replacement for experimental data, are invaluable for guiding further research. They can help prioritize which potential metabolites to look for in experimental studies and can aid in the design of future deuterated analogs with even more optimized metabolic profiles. The continuous development of more sophisticated algorithms and machine learning models promises to further enhance the predictive power of these computational tools. mdpi.com

Potential for this compound in Exploring Unidentified Metabolic Pathways or Enzyme Activities

The use of deuterated compounds like this compound can be instrumental in the discovery of novel metabolic pathways and the characterization of previously unknown enzyme activities. researchgate.net By acting as a metabolic probe, this compound can reveal enzymatic processes that are not readily apparent from studies with the parent drug alone.

When the primary metabolic sites of almotriptan are blocked by deuterium, the drug may be shunted down alternative, minor metabolic pathways. nih.gov The identification of the resulting metabolites, facilitated by the deuterium label, can provide evidence for the involvement of specific enzyme families that were not previously associated with almotriptan metabolism. mdpi.com This can lead to a more complete understanding of the drug's interaction with the body's metabolic machinery.

Furthermore, the use of deuterated substrates can be a valuable tool for in vitro enzyme assays. mdpi.com By incubating this compound with various enzyme preparations (such as liver microsomes or recombinant enzymes), researchers can identify which enzymes are capable of metabolizing the deuterated compound. This can help to pinpoint the specific enzymes responsible for the observed metabolic switching and provide insights into their substrate specificity.

Broader Applications in Targeted Quantitative Analysis of Drug Metabolites for Research Purposes

Beyond its role in metabolic discovery, this compound is an invaluable tool for the targeted quantitative analysis of almotriptan and its metabolites in research settings. researchgate.netclearsynth.com In this context, it is most commonly used as an internal standard in mass spectrometry-based assays. nih.gov

The ideal internal standard for a quantitative assay is a stable isotope-labeled version of the analyte of interest. nih.gov this compound fits this description perfectly for the quantification of the didesmethyl metabolite of almotriptan. Its chemical and physical properties are nearly identical to the unlabeled metabolite, meaning it behaves similarly during sample preparation and chromatographic separation. However, its mass is different, allowing it to be distinguished by the mass spectrometer.

The use of a deuterated internal standard like this compound allows for highly accurate and precise quantification by correcting for variations in sample extraction, matrix effects, and instrument response. clearsynth.com This is crucial for a wide range of research applications, including pharmacokinetic studies, drug-drug interaction studies, and investigations into the relationship between metabolite concentrations and pharmacological effects. The availability of such well-characterized internal standards is essential for generating reliable and reproducible data in drug metabolism research. researchgate.net

Q & A

Q. What are the key considerations for synthesizing Didesmethyl Almotriptan-d4 with high isotopic purity?

Synthesis requires deuterium labeling at specific positions (e.g., methyl groups replaced with deuterated analogs). Methodological steps include:

- Isotopic incorporation : Use deuterated reagents (e.g., D₂O or deuterated alkyl halides) under controlled reaction conditions to minimize proton exchange .

- Purification : Employ HPLC or column chromatography to isolate the deuterated compound, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic purity (>98%) .

- Stability testing : Assess deuterium retention under storage conditions (e.g., temperature, solvent) using accelerated degradation studies .

Q. How can researchers validate the use of this compound as an internal standard in pharmacokinetic assays?

Validation involves:

- Co-elution testing : Demonstrate identical retention times with the non-deuterated analog via LC-MS/MS to ensure no chromatographic interference .

- Ion suppression studies : Compare matrix effects between deuterated and non-deuterated forms in biological matrices (e.g., plasma, urine) .

- Cross-validation : Use spike-recovery experiments to confirm linearity (R² > 0.99) and precision (%CV < 15%) across concentrations .

Q. What analytical techniques are most effective for quantifying this compound in biological samples?

- LC-MS/MS : Optimize ionization parameters (e.g., ESI+ mode) and fragmentor voltages to enhance sensitivity for deuterated ions .

- Calibration curves : Prepare using matrix-matched standards to account for ion suppression/enhancement, with deuterated internal standards correcting for extraction efficiency .

- Limit of detection (LOD) : Validate down to 0.1 ng/mL for trace-level pharmacokinetic studies .

Advanced Research Questions

Q. How do deuterium isotope effects influence the metabolic stability of this compound compared to its non-deuterated counterpart?

- Experimental design : Conduct in vitro metabolism assays using human liver microsomes (HLMs) to compare intrinsic clearance (CLint). Monitor deuteration loss via high-resolution MS .

- Data interpretation : A reduced CLint for the deuterated form suggests kinetic isotope effects (KIEs) at metabolically labile sites. Contradictions may arise if deuterium placement does not align with major metabolic pathways .

- Mitigation : Use computational modeling (e.g., DFT) to predict KIEs before synthesis .

Q. What experimental strategies address discrepancies in reported pharmacokinetic parameters for this compound across studies?

- Source analysis : Audit variables such as:

- Bioanalytical methods : Cross-validate assays between labs (e.g., harmonize LC gradients, MS transitions) .

- Study populations : Control for genetic polymorphisms in metabolic enzymes (e.g., CYP3A4) via genotyping .

Q. How can researchers design a robust protocol for studying the tissue distribution of this compound in preclinical models?

- Tracer selection : Use radiolabeled ([<sup>14</sup>C]) or fluorescent-tagged analogs alongside deuterated forms for dual detection .

- Sampling : Collect tissues at multiple timepoints post-dose, homogenize in deuterated solvent, and quantify via LC-MS/MS with isotope dilution .

- Ethical compliance : Adhere to 3R principles (Replace, Reduce, Refine) by minimizing animal cohorts through power calculations .

Methodological and Ethical Considerations

Q. What are the best practices for ensuring reproducibility in deuterated compound research?

- Documentation : Provide detailed synthetic protocols (e.g., reaction stoichiometry, purification steps) in supplementary materials .

- Data transparency : Share raw MS spectra and chromatograms in public repositories (e.g., Zenodo) to enable independent verification .

- Collaboration : Partner with regulatory agencies early to align methods with guidelines (e.g., FDA product-specific guidance for complex generics) .

Q. How should researchers handle contradictions between computational predictions and empirical data for deuterium isotope effects?

- Root-cause analysis : Re-examine assumptions in computational models (e.g., solvent effects, transition state approximations) .

- Iterative refinement : Adjust deuterium placement based on empirical metabolic maps and re-synthesize analogs .

- Peer review : Publish negative results to inform the field and avoid redundant efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.